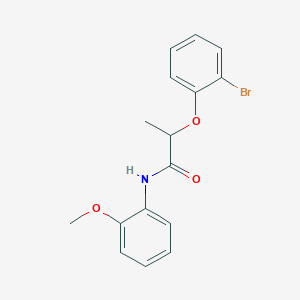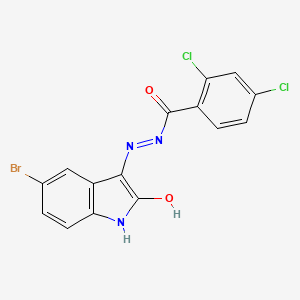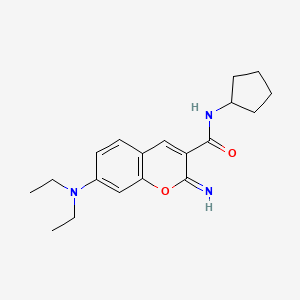
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. BPP is a synthetic compound that was first synthesized in 2004 by a group of researchers at the University of São Paulo, Brazil. Since then, BPP has been the subject of numerous studies, which have investigated its synthesis, mechanism of action, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of the signaling pathway known as nuclear factor-kappa B (NF-κB), which is involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cells and organisms. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield, making it a cost-effective option for research. Additionally, this compound has been shown to have low toxicity, which makes it a safe option for use in cell and animal studies. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are investigating the use of this compound in combination with other drugs to enhance its anti-tumor properties. Additionally, researchers are investigating the use of this compound in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Finally, researchers are investigating the potential use of this compound as a tool for studying the mechanisms of cell growth and proliferation.
Métodos De Síntesis
The synthesis of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide involves the reaction of 2-bromophenol with 2-methoxybenzylamine in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a reliable and cost-effective compound for scientific research.
Aplicaciones Científicas De Investigación
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that this compound has anti-tumor properties, which inhibit the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-11(21-14-9-5-3-7-12(14)17)16(19)18-13-8-4-6-10-15(13)20-2/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNIPMUHBSXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3,4-difluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6126371.png)

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B6126397.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)

![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)

![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)
![6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6126434.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6126438.png)

![2-(3-anilino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-ethyl-5-[2-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B6126457.png)
![4-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6126459.png)
